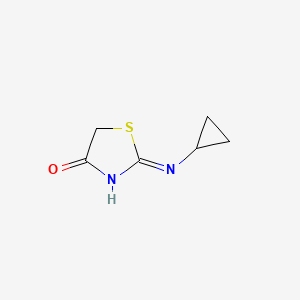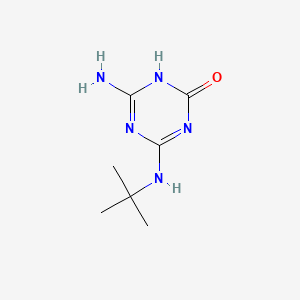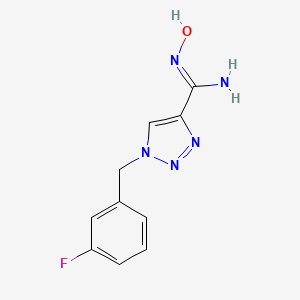![molecular formula C8H3BrF3N3O B1384370 6-溴-2-(三氟甲基)吡啶并[2,3-d]嘧啶-4(3H)-酮 CAS No. 52833-43-9](/img/structure/B1384370.png)
6-溴-2-(三氟甲基)吡啶并[2,3-d]嘧啶-4(3H)-酮
描述
“6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines have received considerable attention over the past years because of their potential pharmacological activities . They are useful as fungicides, antiviral, antimicrobial, and anticancer agents . In particular, they are potent and highly selective inhibitors of tyrosine kinase .
Synthesis Analysis
A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported . The synthesis starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . A series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) . Microwave irradiation was used in the last two steps .Molecular Structure Analysis
The structures of synthesized compounds were determined by NMR, IR, and HRMS techniques . The crystal structure of the title compound is determined by X-ray diffraction .Chemical Reactions Analysis
The reaction takes place more easily in acetonitrile . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .科学研究应用
高效合成
该化合物在微波辐射下对4-N-取代的6-溴吡啶并[2,3-d]嘧啶的有效合成和文库友好合成中起着至关重要的作用 . 微波辐射的应用对制备所需产物有益,因为它是一种简单有效的方法,可以提高产率并减少不希望的副产物的形成 .
抗肿瘤活性
包括该化合物在内的吡啶并[2,3-d]嘧啶已显示出作为抗肿瘤剂的潜力 . 已发现它们抑制各种癌症靶点,从而促进了其广泛的抗肿瘤活性 .
抗菌活性
除了其抗肿瘤特性外,该化合物还表现出抗菌活性 . 这使其成为开发新型抗菌剂的宝贵资源 .
中枢神经系统抑制活性
该化合物与中枢神经系统抑制活性有关 . 这表明该化合物在治疗与中枢神经系统相关的疾病方面具有潜在应用 .
抗惊厥活性
研究表明该化合物具有抗惊厥特性 . 这可能使其成为开发新型抗惊厥药物的有希望的候选者 .
解热活性
还发现该化合物表现出解热(退烧)活性 . 这表明该化合物可能用于治疗发烧 .
酪氨酸激酶抑制
已发现该化合物抑制酪氨酸激酶 ,这是一种参与细胞内信号传导的关键酶。 这种抑制可以破坏癌细胞的生长和分裂 .
其他酶的抑制
除了酪氨酸激酶外,还发现该化合物抑制了几种其他酶,包括细胞外调节蛋白激酶、ABL 激酶、磷脂酰肌醇-3 激酶、雷帕霉素哺乳动物靶标、p38 促分裂原活化蛋白激酶、BCR-ABL、二氢叶酸还原酶、细胞周期蛋白依赖性激酶、磷酸二酯酶、KRAS 和成纤维细胞生长因子受体 . 这种广泛的酶抑制谱表明该化合物可能在各种治疗领域得到应用 .
作用机制
Target of Action
The compound 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidine derivative . Pyridopyrimidines have been found to be potent and highly selective inhibitors of tyrosine kinase , AK , and Cdk4 . These targets play crucial roles in various cellular processes, including cell proliferation and signal transduction .
Mode of Action
Similar pyridopyrimidine derivatives have been reported to inhibit their targets by binding to the active site and preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of tyrosine kinase, AK, and Cdk4 can affect multiple biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis . Similarly, the inhibition of Cdk4 can lead to cell cycle arrest .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The inhibition of the aforementioned targets by this compound can lead to significant alterations in cell cycle progression, potentially inducing apoptosis within certain cell types . This could result in the suppression of cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
生化分析
Biochemical Properties
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinasesThis compound interacts with various protein kinases, including serine/threonine kinases and tyrosine kinases, by binding to the ATP-binding pocket, thereby inhibiting their activity . The inhibition of these kinases can lead to the modulation of various signaling pathways, making this compound a valuable tool in studying cellular processes and potential therapeutic targets.
Cellular Effects
The effects of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinases by this compound can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.
Molecular Mechanism
At the molecular level, 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of protein kinases, preventing the transfer of phosphate groups to target proteins . This inhibition can lead to the downregulation of signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of protein kinases . Its degradation over time can lead to a decrease in its inhibitory effects, necessitating careful consideration of experimental conditions to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one in animal models are dose-dependent. At lower doses, this compound can effectively inhibit protein kinases without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic potential. Understanding the dosage thresholds and optimizing the dosage regimen are crucial for maximizing the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMQPFCUXJPYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743190 | |
| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52833-43-9 | |
| Record name | 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)


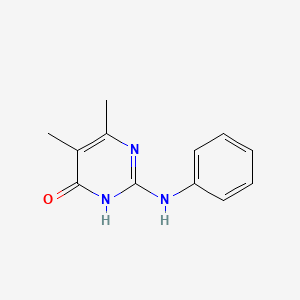
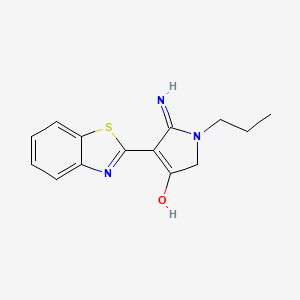



![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)
